BenchChemオンラインストアへようこそ!

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

tyrosinase inhibition melanogenesis arylpiperazine SAR

The 3-chloro-4-fluorophenyl pharmacophore delivers potent tyrosinase inhibition (IC50 0.12–0.53 µM in related series), contrasting with >10-fold weaker single-halogen analogs. The 6-phenylpyridazine core directs selectivity toward tyrosinase over muscarinic receptors. Sulfonylpiperazine linker resists hydrolytic degradation for metabolic stability assays. Ideal probe for hyperpigmentation research and docking protocol validation.

Molecular Formula C20H18ClFN4O2S
Molecular Weight 432.9
CAS No. 1021035-94-8
Cat. No. B2453112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
CAS1021035-94-8
Molecular FormulaC20H18ClFN4O2S
Molecular Weight432.9
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C20H18ClFN4O2S/c21-17-14-16(6-7-18(17)22)29(27,28)26-12-10-25(11-13-26)20-9-8-19(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2
InChIKeyZVDBSSYPMJRFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (CAS 1021035-94-8): Structural Identity and Procurement Context


3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (CAS 1021035-94-8) is a fully synthetic heterocyclic small molecule (MF: C20H18ClFN4O2S; MW: 432.9 g/mol) belonging to the phenylpyridazine class. Its architecture combines a 6-phenylpyridazine core with a piperazine linker bearing a 3-chloro-4-fluorobenzenesulfonyl substituent [1]. This precise substitution pattern distinguishes it from other in-class analogs and is associated with the 3-chloro-4-fluorophenyl pharmacophore, which has been independently validated as critical for potent tyrosinase inhibition in related arylpiperazine series [2]. The compound is cataloged by multiple screening-library suppliers under identifiers including AKOS024496454 and VU0634417-1, indicating its availability for drug-discovery and chemical-biology workflows.

Why 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine Cannot Be Replaced by a Generic Analog


Phenylpyridazine derivatives bearing sulfonylpiperazine substituents exhibit steep structure–activity relationships where both the nature of the aryl group on the sulfonamide and the heterocycle at the 6-position of the pyridazine ring govern target engagement and selectivity. The 3-chloro-4-fluorophenyl motif is not interchangeable with single-halogen or unsubstituted phenyl variants; independent SAR studies on related arylpiperazine scaffolds demonstrate that this specific dihalogenation pattern achieves IC50 values in the sub-micromolar range against mushroom tyrosinase, whereas the corresponding 4-fluorophenyl or 3-chlorophenyl analogs typically show >10-fold loss in potency [1]. Furthermore, the 6-phenyl group on the pyridazine core imparts unique steric and electronic properties that differentiate it from 6-furyl, 6-thienyl, or 6-piperidinyl analogs, which engage entirely distinct biological targets (e.g., muscarinic receptors, dCTPase) [2]. Generic substitution therefore risks not only loss of potency but also a complete change in pharmacological profile.

Quantitative Differentiation Evidence for 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine


Halogen-Substituent Impact on Tyrosinase Inhibition: 3-Cl-4-F vs. Single-Halogen Analogs

In a comprehensive SAR study of 27 arylpiperazine-based tyrosinase inhibitors, the 3-chloro-4-fluorophenyl substitution on the piperazine N-1 position was identified as essential for potent diphenolase inhibition. Compounds bearing this motif achieved IC50 values between 0.12 and 0.53 µM against mushroom tyrosinase, representing a >30-fold improvement over kojic acid (IC50 = 17.76 µM). In contrast, analogs with only a 4-fluorophenyl or 3-chlorophenyl group exhibited substantially weaker activity (IC50 typically >5 µM, where reported), confirming that the dual-halogen pattern is required for high-affinity binding [1]. While the target compound 3-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine was not directly assayed in this study, it incorporates the identical 3-chloro-4-fluorophenyl pharmacophore validated here, providing a strong class-level inference for tyrosinase-targeted applications.

tyrosinase inhibition melanogenesis arylpiperazine SAR

6-Position Heterocycle Differentiation: Phenyl vs. Furyl/Thienyl/Piperidinyl Pyridazine Analogs

The 6-substituent on the pyridazine ring dictates target class engagement. 3-(4-Arylsulfonyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazines have been optimized as pan-muscarinic antagonists (hM4 IC50 < 200 nM) with CNS penetration (rat brain:plasma Kp = 2.1) [1]. In contrast, 3-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946239-01-6) is annotated as a tyrosinase inhibitor, indicating that replacing the 6-phenyl group with a thienyl group retains tyrosinase activity . The 6-phenyl variant (target compound) occupies a distinct chemical space; its increased lipophilicity (XLogP3 = 3.3) and larger topological polar surface area (TPSA = 74.8 Ų) compared to the 6-piperidinyl analogs (typical TPSA < 55 Ų) predict differentiated membrane permeability and protein-binding profiles [2]. This divergence means a 6-piperidinyl or 6-furyl analog cannot substitute for the 6-phenyl compound in assays where aromatic stacking interactions at the target site are essential.

target selectivity dCTPase muscarinic receptor pyridazine SAR

Sulfonyl Linker Chemistry: Stability and Synthetic Tractability Advantage

The sulfonyl bridge connecting the 3-chloro-4-fluorophenyl group to the piperazine ring provides superior chemical and metabolic stability compared to carbonyl-based (amide) or methylene-based linkers. Sulfonamides are resistant to hydrolytic cleavage under physiological pH conditions and exhibit reduced CYP450-mediated oxidative metabolism relative to amide congeners. In the context of the target compound, the sulfonyl group contributes 2 hydrogen-bond acceptor sites to the overall acceptor count of 7, which is substantially higher than comparable amide-linked analogs (typical HBA ≈ 5), offering additional interaction capacity without introducing metabolic lability [1]. This is particularly relevant when comparing the target compound to 1-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine (CAS 852388-67-1, CFTRinh-172), which lacks the pyridazine-phenyl extension and is primarily a CFTR chloride channel inhibitor—a distinct pharmacological profile . The full pyridazine-sulfonyl-piperazine scaffold thus provides both enhanced interaction potential and target-class differentiation.

chemical stability sulfonamide synthetic accessibility library synthesis

Computational Docking and Pharmacophore Validation of the 3-Cl-4-F Moiety

Molecular docking studies performed against the active site of mushroom tyrosinase (PDB: 2Y9X) revealed that the 3-chloro-4-fluorophenyl group occupies a well-defined hydrophobic pocket, with the chlorine atom engaging in halogen-bond interactions and the fluorine atom participating in orthogonal polar contacts with backbone residues. In the Romagnoli et al. (2022) study, compounds bearing this moiety consistently achieved docking scores more favorable than those of their mono-halogenated or unsubstituted counterparts, correlating directly with the experimentally observed IC50 values (R² > 0.85 between docking score and pIC50) [1]. The piperazine sulfonamide linker provides conformational rigidity that pre-organizes the 3-chloro-4-fluorophenyl group for optimal pocket insertion, a feature that is disrupted when the sulfonyl group is replaced with a more flexible alkyl or carbonyl linker. This computational evidence supports the procurement rationale: the 3-chloro-4-fluorophenylsulfonyl combination is a structurally validated, non-redundant pharmacophoric element.

molecular docking pharmacophore modeling tyrosinase active site

Recommended Application Scenarios for 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine


Tyrosinase Inhibition Screening and Melanogenesis Research

The compound is most rationally deployed as a probe in tyrosinase inhibition assays (mushroom tyrosinase, B16F10 murine melanoma cells, or A375 human melanoma cells), leveraging the validated 3-chloro-4-fluorophenyl pharmacophore that delivers IC50 values in the 0.12–0.53 µM range in closely related arylpiperazine series, compared to 17.76 µM for kojic acid [1]. Researchers studying hyperpigmentation disorders or developing skin-lightening agents should prioritize this scaffold over analogs lacking the dual-halogen pattern, which exhibit >10-fold potency loss.

Structure-Activity Relationship (SAR) Expansion of Phenylpyridazine Libraries

As a 6-phenyl-substituted pyridazine, the compound serves as a key intermediate for SAR exploration at the pyridazine 6-position. Modifying this position has been shown to toggle biological activity between tyrosinase inhibition (6-phenyl/thienyl) and muscarinic receptor antagonism (6-piperidinyl) [2]. Procurement of the 6-phenyl variant enables systematic comparison with 6-furyl, 6-thienyl, and 6-piperidinyl analogs to map target-selectivity profiles within a unified chemotype.

Chemical Probe Development for Sulfonamide Pharmacophore Validation

The sulfonylpiperazine scaffold offers a chemically stable alternative to amide- or ester-linked analogs, with 7 hydrogen-bond acceptors providing expanded interaction potential [3]. This makes the compound suitable as a reference standard in physicochemical profiling panels and metabolic stability assays (e.g., microsomal or hepatocyte incubation), where the sulfonamide bond is expected to resist hydrolytic degradation under assay conditions.

Computational Chemistry and Docking Model Training

The well-characterized 3-chloro-4-fluorophenyl pharmacophore, supported by docking studies against tyrosinase (PDB: 2Y9X) with strong correlation to experimental IC50 (R² > 0.85) [1], positions this compound as an excellent test case for validating docking protocols, scoring function calibration, and pharmacophore model refinement in academic and industrial computational chemistry groups.

Quote Request

Request a Quote for 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.